molecular formula C18H14ClNO4 B5665152 3-Chloro-1-(4-methoxyphenyl)-4-(4-methylphenoxy)pyrrole-2,5-dione

3-Chloro-1-(4-methoxyphenyl)-4-(4-methylphenoxy)pyrrole-2,5-dione

Cat. No.: B5665152
M. Wt: 343.8 g/mol
InChI Key: NJTBYLWBNQTXBD-UHFFFAOYSA-N
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Description

3-Chloro-1-(4-methoxyphenyl)-4-(4-methylphenoxy)pyrrole-2,5-dione is a synthetic organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a chloro group, a methoxyphenyl group, and a methylphenoxy group attached to a pyrrole-2,5-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1-(4-methoxyphenyl)-4-(4-methylphenoxy)pyrrole-2,5-dione typically involves multi-step organic reactions. One common method involves the reaction of 4-methoxybenzaldehyde with 4-methylphenol in the presence of a base to form an intermediate, which is then subjected to cyclization with chloroacetyl chloride and a suitable catalyst to yield the final product. The reaction conditions often include controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated systems to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-(4-methoxyphenyl)-4-(4-methylphenoxy)pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Chloro-1-(4-methoxyphenyl)-4-(4-methylphenoxy)pyrrole-2,5-dione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-1-(4-methoxyphenyl)-4-(4-methylphenoxy)pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-1-(4-methoxyphenyl)-4-phenoxypyrrole-2,5-dione
  • 3-Chloro-1-(4-methylphenyl)-4-(4-methoxyphenoxy)pyrrole-2,5-dione
  • 3-Bromo-1-(4-methoxyphenyl)-4-(4-methylphenoxy)pyrrole-2,5-dione

Uniqueness

3-Chloro-1-(4-methoxyphenyl)-4-(4-methylphenoxy)pyrrole-2,5-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-chloro-1-(4-methoxyphenyl)-4-(4-methylphenoxy)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO4/c1-11-3-7-14(8-4-11)24-16-15(19)17(21)20(18(16)22)12-5-9-13(23-2)10-6-12/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJTBYLWBNQTXBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=C(C(=O)N(C2=O)C3=CC=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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